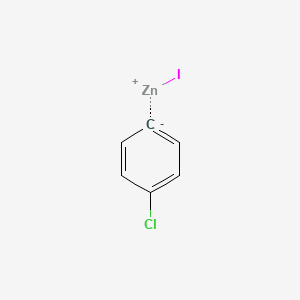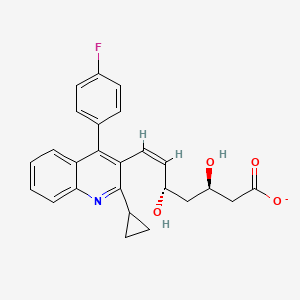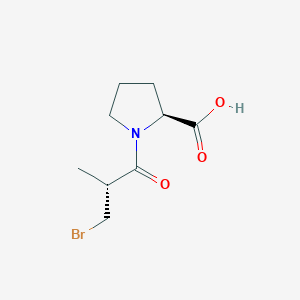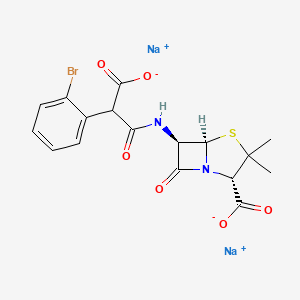
4-Chlorophenylzinc iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Chlorophenylzinc iodide involves organometallic reactions where zinc is introduced to a chlorophenyl precursor. A study on related compounds like 3-Thienylzinc and 3-thienylmagnesium iodides, generated from the direct oxidative addition of Rieke zinc and magnesium to halogenated thiophenes, suggests a potential pathway for synthesizing 4-Chlorophenylzinc iodide through similar organometallic methodologies (Rieke, Kim, & Wu, 1997).
Molecular Structure Analysis
While specific studies on 4-Chlorophenylzinc iodide's molecular structure are limited, the structural analysis of related chlorophenyl compounds provides a basis for understanding its likely configuration. For example, the crystal structure determination of chlorophenyl compounds through X-ray diffraction methods offers a glimpse into the molecular architecture that 4-Chlorophenylzinc iodide might exhibit, suggesting a planar configuration with potential for supramolecular interactions (Yeo, Azizan, & Tiekink, 2019).
Chemical Reactions and Properties
4-Chlorophenylzinc iodide's chemical reactions are characterized by its role in nucleophilic aromatic substitution reactions, where it can act as a nucleophile due to the zinc metal's ability to stabilize negative charges. This property makes it valuable in the synthesis of various aromatic compounds. The reactivity of similar organometallic reagents, as demonstrated in the coupling reactions with electrophiles, sheds light on the versatility of 4-Chlorophenylzinc iodide in organic synthesis (Rieke, Kim, & Wu, 1997).
Physical Properties Analysis
The physical properties of 4-Chlorophenylzinc iodide, such as melting point, boiling point, and solubility, are influenced by its molecular structure and intermolecular forces. Although direct data on 4-Chlorophenylzinc iodide are scarce, the analysis of related compounds suggests that it is likely to exhibit low solubility in water due to its organometallic nature and potential for non-polar interactions.
Chemical Properties Analysis
4-Chlorophenylzinc iodide's chemical properties include its reactivity towards electrophiles, stability under various conditions, and potential as a ligand in transition metal catalysis. The interaction of chlorophenyl groups with metals, as observed in organometallic complexes, indicates the potential for 4-Chlorophenylzinc iodide to participate in complex catalytic cycles and enhance reaction efficiencies (Engelhardt, Healy, Kildea, & White, 1989).
科学的研究の応用
The kinetics and mechanism of the photoactivated periodate reaction with 4-chlorophenol were explored, indicating potential applications in the degradation of pollutants like 4-chlorophenol under certain conditions (Chia, Tang, & Weavers, 2004).
A flow injection spectrophotometric procedure was developed for determining iodide, highlighting its catalytic effect in certain chemical reactions (Rezaei, 2000).
The study on the reaction of chloropyridazin-3(2H)-ones with iodide provided insights into nucleophilic substitution reactions, which may have relevance to the reactions involving 4-Chlorophenylzinc iodide (Krajsovszky et al., 2005).
Research on semiconducting tin and lead iodide perovskites with organic cations discussed their electronic and optical properties, which might be relevant for applications of 4-Chlorophenylzinc iodide in similar contexts (Stoumpos, Malliakas, & Kanatzidis, 2013).
The chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions were investigated, which could have implications for understanding the reactivity of similar compounds in chlorination processes (Yang et al., 2017).
Safety and Hazards
特性
IUPAC Name |
chlorobenzene;iodozinc(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTQVHHYZWDPKQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Zn+]I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylzinc iodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)





